Urinary Excretion Profile: CGP 44 645 Glucuronide Dominates Letrozole Clearance at Steady State
At steady state in breast cancer patients, CGP 44 645 glucuronide constitutes 64.2 ± 22.7% of the total administered letrozole dose excreted in urine, compared to only 6.0 ± 3.8% excreted as unchanged parent drug [1]. This quantifies the metabolite's role as the primary elimination route for letrozole, establishing it as the essential analyte for clearance studies.
| Evidence Dimension | Urinary Excretion as Percentage of Total Dose |
|---|---|
| Target Compound Data | 64.2 ± 22.7% (as glucuronide conjugate) |
| Comparator Or Baseline | Letrozole (unchanged parent): 6.0 ± 3.8% |
| Quantified Difference | 10.7-fold greater excretion of metabolite versus parent drug |
| Conditions | Steady-state pharmacokinetic study in 28 postmenopausal breast cancer patients after oral letrozole administration [1] |
Why This Matters
This quantifies that monitoring CGP 44 645, not letrozole itself, provides the most sensitive metric of overall drug clearance, justifying its procurement for any study of letrozole elimination.
- [1] C. Pfister et al., Effect of age and single versus multiple dose pharmacokinetics of letrozole (Femara) in breast cancer patients, Biopharm. Drug Dispos., 2001, 22(5), 191-197. View Source
